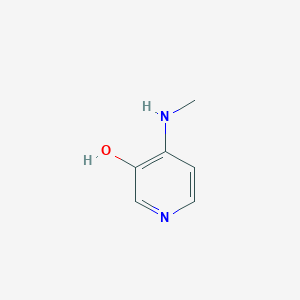
4-(Methylamino)pyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)pyridin-3-OL is a chemical compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring a methylamino group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)pyridin-3-OL typically involves the methylation of 4-aminopyridine followed by hydroxylation at the 3-position. One common method involves the reaction of 4-aminopyridine with methyl iodide to form 4-(Methylamino)pyridine, which is then hydroxylated using a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve enzymatic reduction processes. For instance, the enzymatic reduction of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one has been explored for the preparation of related compounds .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Products may include pyridine ketones or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming various substituted pyridines.
Scientific Research Applications
4-(Methylamino)pyridin-3-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methylamino)pyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
4-(Methylamino)pyridine: A closely related compound with similar chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocyclic compound with significant biological activity.
Uniqueness: 4-(Methylamino)pyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methylamino group and a hydroxyl group on the pyridine ring makes it a versatile intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-(methylamino)pyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-7-5-2-3-8-4-6(5)9/h2-4,9H,1H3,(H,7,8) |
InChI Key |
DPQWYEUAUBORFA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)
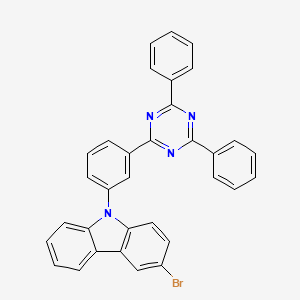
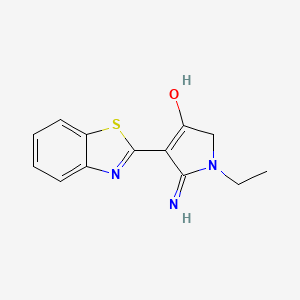
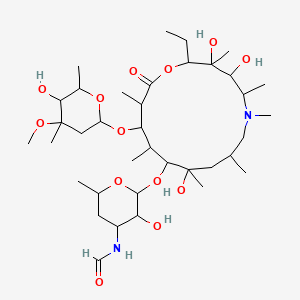
![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)

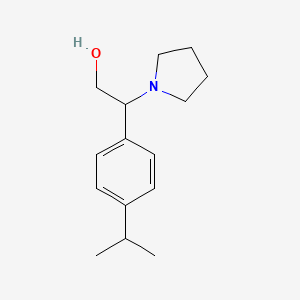

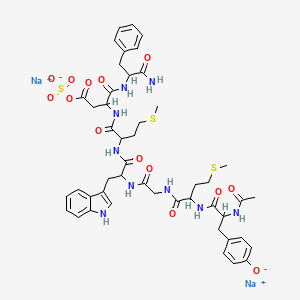


![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
